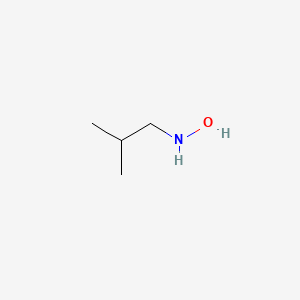

Isobutylhydroxylamine

説明

Significance in Advanced Organic and Bioorganic Transformations

In the realm of advanced organic synthesis, isobutylhydroxylamine is recognized for its utility in constructing nitrogen-containing compounds. Organic synthesis is a critical component of drug discovery, and there is a persistent need for new reactions that can build complex molecular architectures. nih.gov N-substituted hydroxylamines are valuable in this context. For instance, derivatives of this compound are employed in the synthesis of molecules designed to inhibit heat shock protein 90 (Hsp90), a target in cancer therapy. google.comgoogle.com Furthermore, Fmoc-N-isobutyl-hydroxylamine, a protected form of the molecule, serves as a versatile reagent in peptide synthesis and is used in bioconjugation techniques to link biomolecules together. chemimpex.com

In bioorganic chemistry, this compound is a key intermediate in the biosynthesis of valanimycin (B1682123), a naturally occurring antibiotic with an azoxy group, produced by the bacterium Streptomyces viridifaciens. nih.govpnas.org The biosynthesis involves the enzymatic oxidation of isobutylamine (B53898) to this compound. nih.gov This intermediate then reacts with seryl-tRNA to form O-seryl-isobutylhydroxylamine, a crucial step in the pathway. pnas.org This discovery highlights the involvement of aminoacyl-tRNAs in antibiotic synthesis. pnas.org The study of such biosynthetic pathways provides insight into how nature constructs complex and biologically active molecules. nih.gov

Historical Context of Hydroxylamine (B1172632) Derivatives in Chemical Synthesis and Biological Systems

Hydroxylamine (NH₂OH) was first prepared in 1865 by Wilhelm Clemens Lossen. wikipedia.org Since its discovery, it and its derivatives have become fundamental reagents in chemical synthesis. wikipedia.orgatamanchemicals.com A primary historical and ongoing use is in the reaction with aldehydes and ketones to form oximes. wikipedia.orgbritannica.com This reaction is not only a method for creating a new functional group but has also been used for the purification of aldehydes and ketones. atamanchemicals.com The conversion of cyclohexanone (B45756) to its oxime, which is then rearranged to caprolactam, is the basis for the industrial production of Nylon 6. wikipedia.orgbritannica.com

In biological systems, hydroxylamine derivatives have been investigated for a wide range of activities. They can act as regulators of enzymes involved in polyamine metabolism, which is crucial for cell growth. researchgate.netnih.gov Because tumor cells have elevated polyamine levels, derivatives of hydroxylamine have been explored as potential anti-cancer agents. researchgate.netnih.gov Certain N-substituted hydroxylamines also exhibit antibacterial properties by inhibiting the enzyme ribonucleotide reductase (RNR), which is essential for bacterial DNA synthesis and repair. nih.gov Biologically, the oxidation of ammonia (B1221849) to hydroxylamine is a key step in the nitrification process carried out by bacteria. wikipedia.org The historical and continued study of these derivatives has paved the way for the development of more specialized reagents like this compound for targeted applications.

Scope and Objectives of Current Research Trajectories

Contemporary research involving this compound is focused on elucidating its role in complex biosynthetic pathways and harnessing its reactivity for novel synthetic applications. A major objective is to understand the precise mechanisms by which enzymes utilize this compound to form complex natural products. For example, detailed studies on valanimycin biosynthesis have investigated how the this compound unit is incorporated and transformed, revealing that the oxygen atom of the final azoxy group is not derived from the hydroxylamine's oxygen. researchgate.netacs.org This type of mechanistic insight is crucial for the field of biocatalysis, where enzymes are used as catalysts for chemical reactions. acs.org

Another key research direction is the development of new synthetic methods that leverage the unique properties of this compound and its derivatives. This includes their use as radical scavengers and as precursors to other reactive species. nih.gov The design and synthesis of novel hydroxylamine derivatives aim to create compounds with enhanced or specific biological activities, such as antibacterial agents that can combat drug-resistant pathogens or molecules that can modulate cellular processes. nih.govgoogle.com The overarching goal is to expand the synthetic toolbox available to chemists and to develop new therapeutic agents by building upon the versatile chemical scaffold of hydroxylamine.

Interactive Data Table: Properties of this compound

This table summarizes key computed physical and chemical properties of O-Isobutylhydroxylamine. nih.gov

| Property | Value |

| Molecular Formula | C₄H₁₁NO |

| Molecular Weight | 89.14 g/mol |

| IUPAC Name | O-(2-methylpropyl)hydroxylamine |

| CAS Number | 5618-62-2 |

| XLogP3-AA (Lipophilicity) | 0.7 |

| Topological Polar Surface Area | 28.7 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Structure

2D Structure

3D Structure

特性

分子式 |

C4H11NO |

|---|---|

分子量 |

89.14 g/mol |

IUPAC名 |

N-(2-methylpropyl)hydroxylamine |

InChI |

InChI=1S/C4H11NO/c1-4(2)3-5-6/h4-6H,3H2,1-2H3 |

InChIキー |

NDCGVLJXFQKXOF-UHFFFAOYSA-N |

SMILES |

CC(C)CNO |

正規SMILES |

CC(C)CNO |

製品の起源 |

United States |

Synthetic Methodologies for Isobutylhydroxylamine and Its Derivatives

Established Synthetic Pathways for N-Alkylhydroxylamines

The synthesis of N-alkylhydroxylamines, including isobutylhydroxylamine, can be achieved through several established methods. These approaches can be broadly classified into conventional chemical syntheses and more modern continuous flow techniques.

Conventional Chemical Approaches

Conventional laboratory synthesis of N-alkylhydroxylamines often relies on two primary strategies: the alkylation of hydroxylamine (B1172632) or its derivatives, and the reduction of oximes or nitro compounds.

One common method involves the direct N-alkylation of hydroxylamine . However, this reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as O-alkylation byproducts. To circumvent this, protected hydroxylamine derivatives are often used. For instance, N-hydroxyphthalimide can be alkylated with an isobutyl halide, followed by hydrazinolysis to release the desired N-isobutylhydroxylamine.

Another widely employed and generally more selective method is the reduction of oximes . This compound can be prepared by the reduction of isobutyraldoxime. The choice of reducing agent is crucial to prevent over-reduction to the corresponding primary amine (isobutylamine). Common reducing agents that have been successfully used for the selective reduction of oximes to hydroxylamines include catalytic hydrogenation with specific catalysts like platinum-based systems in the presence of a strong Brønsted acid, or the use of stoichiometric reducing agents such as borane (B79455) complexes. researchgate.net The catalytic reduction of oximes is an efficient approach, though it presents challenges in preventing the reductive cleavage of the weak N-O bond, which leads to the primary amine as a side product. researchgate.net

The reduction of nitroalkanes also represents a viable route. For example, 1-nitro-2-methylpropane could be selectively reduced to yield N-isobutylhydroxylamine, although careful control of reaction conditions is necessary to avoid the formation of the corresponding amine or oxime.

A summary of common conventional synthetic routes is presented in the table below.

| Starting Material | Reagent(s) | Product | Key Considerations |

| Hydroxylamine | Isobutyl bromide | This compound | Potential for over-alkylation and O-alkylation. |

| N-Hydroxyphthalimide | Isobutyl bromide, then Hydrazine (B178648) | This compound | Good selectivity for N-alkylation. |

| Isobutyraldoxime | H₂, PtO₂ / H⁺ or NaBH₃CN | This compound | Requires careful selection of catalyst and conditions to avoid over-reduction to isobutylamine (B53898). researchgate.net |

| 1-Nitro-2-methylpropane | Controlled reduction (e.g., Zn/NH₄Cl) | This compound | Reaction conditions must be finely tuned to prevent formation of other reduction products. |

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful tool for the synthesis of various chemical compounds, offering advantages such as improved safety, scalability, and process control. While specific literature on the continuous flow synthesis of this compound is not abundant, the principles and methodologies applied to the synthesis of other N-alkyl- and N-arylhydroxylamines can be extrapolated.

Continuous flow systems are particularly well-suited for reactions that are exothermic or involve hazardous reagents or intermediates. For instance, the selective hydrogenation of nitro compounds to hydroxylamines, a potentially hazardous reaction in batch processes, can be performed more safely and efficiently in a flow reactor. acs.orgacs.org In a typical setup, a solution of the nitroalkane (e.g., 1-nitro-2-methylpropane) and a hydrogen source are passed through a heated tube packed with a heterogeneous catalyst (e.g., Pt/C). acs.orgacs.org The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of the reaction to favor the formation of the hydroxylamine over the amine.

Similarly, the reduction of oximes can be adapted to a continuous flow process. A solution of isobutyraldoxime could be continuously mixed with a stream of a reducing agent and passed through a reactor coil. This setup allows for rapid screening of reaction conditions to identify the optimal parameters for selective hydroxylamine formation. The use of immobilized catalysts in packed-bed reactors is also a promising approach for the continuous synthesis of N-alkylhydroxylamines, facilitating catalyst recovery and reuse.

Targeted Synthesis of Functionalized this compound Analogues

The synthesis of this compound derivatives with specific functionalities is crucial for their application in areas such as peptide chemistry and drug discovery. This section focuses on the preparation of N-protected derivatives and the stereoselective synthesis of chiral analogues.

Preparation of N-Protected this compound Derivatives (e.g., Fmoc-N-isobutyl-hydroxylamine)

In peptide synthesis and other applications, it is often necessary to protect the nitrogen atom of this compound to control its reactivity. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group for amines, and its introduction onto this compound can be achieved through standard procedures.

The synthesis of Fmoc-N-isobutyl-hydroxylamine would typically involve the reaction of this compound with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base. The reaction proceeds via nucleophilic attack of the nitrogen atom of this compound on the carbonyl carbon of the Fmoc reagent.

A plausible synthetic route is outlined below:

Preparation of this compound: Synthesized via one of the methods described in Section 2.1.1, for example, by the reduction of isobutyraldoxime.

Fmoc Protection: The resulting this compound is then reacted with Fmoc-Cl or Fmoc-OSu in a suitable solvent such as dichloromethane (B109758) or a mixture of dioxane and water, in the presence of a mild base like sodium bicarbonate or N,N-diisopropylethylamine (DIPEA). The base is necessary to neutralize the hydrochloric acid or N-hydroxysuccinimide formed during the reaction.

Purification: The crude product is then purified by standard techniques such as column chromatography or recrystallization to yield pure Fmoc-N-isobutyl-hydroxylamine.

This N-protected derivative can then be used as a building block in solid-phase peptide synthesis to incorporate the this compound moiety into peptide chains.

Stereoselective and Enantioselective Synthesis

The synthesis of chiral, enantiomerically pure N-alkylhydroxylamines is of significant interest, particularly for the development of chiral drugs and catalysts. Stereoselective and enantioselective methods for the synthesis of this compound analogues would typically involve the asymmetric reduction of a prochiral oxime or the use of a chiral auxiliary.

A prominent strategy for the enantioselective synthesis of N-alkylhydroxylamines is the asymmetric hydrogenation of oximes . This can be achieved using chiral catalysts, such as iridium complexes with chiral ligands. For instance, the asymmetric hydrogenation of a prochiral ketoxime bearing an isobutyl group could yield an enantiomerically enriched isobutyl-substituted hydroxylamine. The stereochemical outcome of the reaction is determined by the chiral environment created by the catalyst. Recent studies have demonstrated the high efficiency and enantioselectivity of iridium-based catalysts for the asymmetric hydrogenation of oximes to chiral hydroxylamines.

Another approach involves the use of chiral auxiliaries . A chiral auxiliary can be attached to the nitrogen or oxygen of a hydroxylamine precursor, and a subsequent alkylation or reduction step can be controlled stereochemically by the auxiliary. After the desired stereocenter is established, the auxiliary can be removed to yield the enantiomerically pure product.

Isotopic Labeling Strategies for Mechanistic Investigations

Isotopic labeling is an invaluable tool for elucidating reaction mechanisms. wikipedia.org In the context of this compound synthesis, isotopes of hydrogen (deuterium, D) and nitrogen (¹⁵N) can be incorporated to probe the mechanisms of key synthetic transformations.

For instance, in the reduction of isobutyraldoxime , deuterium (B1214612) labeling can be used to investigate the source of the hydrogen atoms added across the C=N double bond. By using a deuterated reducing agent (e.g., NaBD₄ or D₂ gas for catalytic hydrogenation), the position and extent of deuterium incorporation in the resulting this compound can be determined by mass spectrometry or NMR spectroscopy. This information can help to elucidate the stereochemistry of the reduction and the nature of the intermediates involved. For example, the reductive deuteration of oximes using D₂O as the deuterium source has been reported for the synthesis of α-deuterated primary amines, and similar principles could be applied to the synthesis of deuterated hydroxylamines. researchgate.netacs.org

Nitrogen-15 (¹⁵N) labeling can be employed to trace the fate of the nitrogen atom throughout a reaction sequence. For example, by starting with ¹⁵N-labeled hydroxylamine, one can follow the incorporation of the label into the final this compound product and any byproducts. This is particularly useful for distinguishing between different possible reaction pathways, such as N-alkylation versus O-alkylation. The synthesis of ¹⁵N-labeled hydroxylamine hydrochloride is well-established, often starting from ¹⁵N-labeled potassium nitrite. This labeled precursor can then be used in the synthesis of ¹⁵N-isobutylhydroxylamine to conduct mechanistic studies.

The use of isotopically labeled compounds in conjunction with kinetic studies can provide a detailed understanding of the transition states and intermediates in the synthetic pathways leading to this compound and its derivatives.

Synthesis of Isotopically Enriched this compound

The synthesis of isotopically enriched this compound, while not extensively detailed in dedicated literature, can be achieved through established synthetic routes for N-alkylhydroxylamines by employing isotopically labeled starting materials. The choice of isotope, typically stable isotopes such as Deuterium (²H), Nitrogen-15 (¹⁵N), or Oxygen-18 (¹⁸O), depends on the intended application of the labeled compound.

One of the most direct methods for preparing ¹⁵N-labeled N-isobutylhydroxylamine is through the alkylation of ¹⁵N-hydroxylamine. Commercially available ¹⁵N-hydroxylamine hydrochloride can be reacted with an isobutyl halide, such as isobutyl bromide, under basic conditions to yield the desired product. This method ensures the specific incorporation of the ¹⁵N isotope at the nitrogen atom.

Alternatively, for deuterium labeling, a common strategy is the reduction of the corresponding oxime, in this case, isobutyraldehyde (B47883) oxime. Catalytic hydrogenation of the oxime using deuterium gas (D₂) in the presence of a suitable catalyst, such as Palladium on carbon (Pd/C), would yield this compound with deuterium atoms incorporated at the nitrogen and the adjacent carbon. The specific positions and the degree of deuteration can be controlled by the reaction conditions and the choice of catalyst.

The following table outlines a representative synthetic protocol for ¹⁵N-labeled N-isobutylhydroxylamine based on the alkylation of ¹⁵N-hydroxylamine.

| Step | Procedure | Reagents & Conditions | Purpose |

| 1 | Liberation of free ¹⁵N-hydroxylamine | ¹⁵N-Hydroxylamine hydrochloride, Sodium methoxide, Methanol | To generate the free base of ¹⁵N-hydroxylamine for the subsequent alkylation reaction. |

| 2 | Alkylation | Isobutyl bromide, ¹⁵N-Hydroxylamine in methanol | To form the N-C bond, yielding N-isobutylhydroxylamine-¹⁵N. |

| 3 | Work-up and Purification | Acid-base extraction, Column chromatography | To isolate and purify the isotopically labeled product from unreacted starting materials and by-products. |

Applications in Tracing Reaction Pathways

Isotopically labeled hydroxylamines are invaluable tools for elucidating reaction mechanisms. By replacing an atom with its heavier isotope, chemists can track the fate of that atom through a chemical transformation, providing direct evidence for proposed mechanistic pathways.

A classic example that demonstrates the power of isotopic labeling in mechanistic studies involves the reaction of nitrous acid with hydroxylamine to produce nitrous oxide (N₂O). This reaction has several plausible mechanisms, and isotopic labeling has been instrumental in distinguishing between them.

In a key study, the reaction was carried out using ¹⁵N-labeled hydroxylamine and ¹⁸O-enriched water. The resulting nitrous oxide was analyzed by mass spectrometry to determine the isotopic composition of the nitrogen and oxygen atoms. The distribution of isotopes in the product molecule provided crucial insights into the nature of the reaction intermediates.

The use of ¹⁸O-enriched water further clarified the origin of the oxygen atom in the nitrous oxide product. It was found that oxygen exchange is acid-catalyzed and occurs with nitrous acid or an unsymmetrical intermediate, but not with the symmetrical hyponitrous acid. aip.org This demonstrated that the oxygen atom in the final N₂O product could originate from either the hydroxylamine or the nitrous acid, depending on the reaction conditions.

The following table summarizes the key findings from this isotopic tracing study.

| Isotopic Label | Reaction Condition | Key Observation | Mechanistic Implication |

| ¹⁵N | Neutral solution | Approx. equal amounts of N¹⁴N¹⁵O and N¹⁵N¹⁴O | Formation of a symmetrical intermediate (e.g., hyponitrous acid). |

| ¹⁵N | Acidic solution | Excess of N¹⁴N¹⁵O | Involvement of an unsymmetrical intermediate. |

| ¹⁸O | Acidic solution | Incorporation of ¹⁸O into N₂O | Oxygen exchange is acid-catalyzed and involves nitrous acid or an unsymmetrical intermediate. |

While this specific study used the parent hydroxylamine, the principles are directly applicable to studies involving this compound. For instance, ¹⁵N- or ¹⁸O-labeled this compound could be used to trace the fate of the nitrogen and oxygen atoms in its reactions, such as oxidations or rearrangements, thereby providing unambiguous evidence for the operative reaction mechanisms.

Biosynthetic Pathways Involving Isobutylhydroxylamine

Role as a Key Intermediate in Natural Product Biosynthesis (e.g., Valanimycin)

Isobutylhydroxylamine is a critical intermediate in the biosynthesis of valanimycin (B1682123), a naturally occurring azoxy compound produced by the bacterium Streptomyces viridifaciens. nih.govacs.orgacs.org Valanimycin is assembled from two primary amino acid precursors, L-valine and L-serine. nih.govpnas.orgpnas.org The biosynthetic pathway converts L-valine into the isobutyl moiety of valanimycin, a process in which this compound plays a central role. nih.govpnas.org Genetic and enzymatic studies have successfully identified and characterized the valanimycin biosynthetic gene cluster, revealing the specific enzymes responsible for transforming L-valine through isobutylamine (B53898) and subsequently to this compound, which is then incorporated into the final azoxy structure. nih.govpnas.orgpnas.orgnih.gov

The formation of this compound begins with the amino acid precursor L-valine. nih.govpnas.org The biosynthetic pathway involves two key enzymatic steps to generate this hydroxylamine (B1172632) intermediate:

Decarboxylation of L-valine: The initial step is the decarboxylation of L-valine to produce isobutylamine. This reaction is catalyzed by the enzyme valine decarboxylase, encoded by the vlmD gene within the valanimycin gene cluster. pnas.orgnih.gov

Oxidation of Isobutylamine: The resulting isobutylamine undergoes N-hydroxylation to yield this compound. researchgate.net This oxidation is performed by a sophisticated two-component flavin-dependent monooxygenase system. pnas.orgpnas.orgresearchgate.net

The biosynthesis of valanimycin is orchestrated by a dedicated gene cluster containing 14 identified genes. nih.govpnas.orgpnas.org The functions of several key enzymes encoded by this cluster, which are directly or indirectly involved with this compound, have been elucidated. nih.govnih.gov

The two-component monooxygenase responsible for converting isobutylamine to this compound consists of an isobutylamine hydroxylase (VlmH) and a flavin reductase (VlmR). pnas.orgpnas.orgresearchgate.net VlmR provides the reduced flavin cofactor required by VlmH to catalyze the N-hydroxylation reaction. pnas.orgresearchgate.net

Other crucial enzymes in the pathway that utilize this compound or its precursors include VlmL, a class II seryl-tRNA synthetase, and VlmA. nih.govnih.gov VlmL is responsible for generating L-seryl-tRNA, which serves as a substrate for the subsequent condensation step. nih.govnih.govresearchgate.net The enzyme VlmA then catalyzes the transfer of the L-serine moiety from L-seryl-tRNA to this compound. nih.govpnas.orgnih.gov

Table 1: Key Enzymes in the Valanimycin Biosynthetic Pathway Related to this compound

| Enzyme | Gene | Function | Reference |

|---|---|---|---|

| Valine Decarboxylase | vlmD | Catalyzes the decarboxylation of L-valine to isobutylamine. | pnas.orgnih.gov |

| Isobutylamine Hydroxylase | vlmH | A monooxygenase that catalyzes the N-hydroxylation of isobutylamine to form this compound. | pnas.orgpnas.orgresearchgate.net |

| Flavin Reductase | vlmR | Provides reduced flavin for the VlmH-catalyzed reaction. | pnas.orgpnas.orgresearchgate.net |

| Seryl-tRNA Synthetase | vlmL | Catalyzes the formation of L-seryl-tRNA from L-serine. | nih.govnih.gov |

Mechanisms of N-N Bond Formation from this compound in Biological Systems

The formation of the characteristic N-N bond of the azoxy group in valanimycin is a complex process that directly involves the nitrogen atom of this compound. acs.org This transformation is initiated by the condensation of this compound with a derivative of L-serine, setting the stage for the subsequent enzymatic steps that establish the nitrogen-nitrogen linkage. nih.govresearchgate.netdtu.dk

The crucial step that brings the two nitrogen atoms of valanimycin together is an enzymatic condensation reaction. nih.gov The enzyme VlmA, which is encoded within the valanimycin gene cluster, facilitates the transfer of an L-serine residue from a charged L-seryl-tRNA molecule to the hydroxyl group of this compound. nih.govpnas.orgpnas.orgnih.gov This reaction forms the ester intermediate, O-(L-seryl)-isobutylhydroxylamine. nih.govpnas.orgnih.gov The involvement of an aminoacyl-tRNA in antibiotic biosynthesis is a notable feature of this pathway. nih.govpnas.org This intermediate is pivotal, as it contains the two nitrogen atoms destined to form the azoxy bond. nih.gov

The precise mechanism for the conversion of O-(L-seryl)-isobutylhydroxylamine into the final azoxy structure remains an area of active investigation, though several plausible mechanisms have been proposed. nih.govacs.org One proposed pathway involves the oxidation of the intermediate to an imine, which could then undergo cyclization and subsequent cleavage of the N-O bond to form an azo compound. nih.gov Another possibility involves the oxidation of this compound to a nitroso derivative, which could then condense with serine. acs.org Regardless of the exact mechanism, the formation of the N-N bond is thought to be accompanied by a rearrangement of the O-(L-seryl)-isobutylhydroxylamine intermediate. nih.govdtu.dk Further oxidation of a hydrazine (B178648) or azo intermediate, possibly catalyzed by other enzymes in the cluster like the nonheme diiron enzyme VlmB, would then generate the final azoxy functionality. dtu.dknih.gov

To clarify the origin of the oxygen atom in the azoxy group of valanimycin, precursor incorporation experiments were conducted using isotopically labeled this compound. nih.govacs.orgacs.org In these studies, S. viridifaciens cultures were fed with this compound that was doubly labeled with heavy isotopes, [¹⁵N, ¹⁸O]-isobutylhydroxylamine. acs.orgacs.orgnih.gov

The resulting valanimycin was isolated and analyzed. The results conclusively demonstrated that while the ¹⁵N label from this compound was incorporated, the ¹⁸O label was lost during the biosynthesis. acs.orgacs.orgnih.gov This critical finding proves that the oxygen atom of the hydroxyl group of this compound is not retained in the final product. nih.govacs.orgacs.orgpnas.org Therefore, the oxygen atom of the valanimycin azoxy group must be derived from a different source, such as molecular oxygen or water, in a later oxidative step in the pathway. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Valanimycin |

| L-valine |

| Isobutylamine |

| L-serine |

| seryl-tRNA |

| O-(L-seryl)-isobutylhydroxylamine |

| N-(L-seryl)-isobutylhydroxylamine |

| ATP |

| Pyrophosphate |

| Elaiomycin |

| Maniwamycins A and B |

| Jietacins A and B |

| Azoxybacilin |

| n-octylamine |

| Acetate |

| Alanine |

| Ammonia (B1221849) |

| Acetoxime |

| Glycine |

| Formaldehyde |

| Pyridoxal-phosphate |

| Tetrahydrofolic acid |

| 2-acetolactate |

| 2-ketoisovalerate |

| 2-aceto-2-hydroxybutyrate |

| L-leucine |

| L-isoleucine |

| Glutamate |

| Nitrite |

| Nitrous oxide |

| Dinitrogen |

| Hydrazine |

Unprecedented Hydrazine Formation Machinery in Biosynthesis

The biosynthesis of the antibiotic valanimycin in Streptomyces viridifaciens showcases a remarkable and previously uncharacterized enzymatic machinery for the formation of a hydrazine intermediate, a critical step in the generation of the compound's distinctive azoxy group. This process, which involves the key precursor this compound, is a significant departure from previously understood biological nitrogen-nitrogen bond formation mechanisms.

Initial steps in the pathway involve the conversion of L-valine to isobutylamine, which is then oxidized to form this compound. This reaction is catalyzed by a two-component flavin-dependent monooxygenase system comprised of VlmH and VlmR. researchgate.netpnas.org Following its formation, this compound is esterified with L-serine, a reaction mediated by the VlmA protein, which utilizes seryl-tRNA as the serine donor, resulting in the formation of O-(L-seryl)-isobutylhydroxylamine. pnas.orgnih.gov This step is noteworthy for its use of an aminoacyl-tRNA in antibiotic biosynthesis. pnas.orgpnas.org

The crucial and unprecedented step of N-N bond formation occurs subsequently. The membrane protein VlmO, in conjunction with a putative hydrazine synthetase, ForJ (from the formycin biosynthetic pathway), catalyzes the conversion of O-(L-seryl)-isobutylhydroxylamine into a hydrazine derivative, N-(isobutylamino)-L-serine. nih.govnih.govresearchgate.net This enzymatic step represents a novel mechanism for hydrazine synthesis in natural product biosynthesis.

Following the formation of the hydrazine intermediate, the final steps of valanimycin biosynthesis involve the action of several other enzymes to yield the final azoxy structure. The non-heme diiron enzyme, VlmB, is responsible for the four-electron oxidation of the N-N single bond in N-(isobutylamino)-L-serine to form the characteristic azoxy moiety. nih.govnih.gov The catalytic cycle of VlmB is thought to commence from a resting μ-oxo diferric complex. nih.govnih.gov Subsequent reactions catalyzed by a kinase (VlmJ) and a lyase (VlmK) complete the biosynthesis of valanimycin. nih.govnih.gov

The elucidation of this pathway, particularly the enzymatic formation of a hydrazine intermediate from an this compound derivative, has expanded the known repertoire of biochemical reactions and provided new insights into the biosynthesis of N-N bond-containing natural products.

Key Enzymes in the Later Stages of Valanimycin Biosynthesis

| Enzyme | Function | Substrate | Product |

| VlmH/VlmR | Two-component flavin monooxygenase | Isobutylamine | This compound |

| VlmA | Seryl-tRNA transferase | This compound, Seryl-tRNA | O-(L-seryl)-isobutylhydroxylamine |

| VlmO/ForJ | Hydrazine synthetase | O-(L-seryl)-isobutylhydroxylamine | N-(isobutylamino)-L-serine |

| VlmB | Non-heme diiron enzyme (oxidoreductase) | N-(isobutylamino)-L-serine | Azoxy intermediate |

| VlmJ | Kinase | Azoxy intermediate | Phosphorylated intermediate |

| VlmK | Lyase | Phosphorylated intermediate | Valanimycin |

Reactivity and Reaction Mechanisms of Isobutylhydroxylamine

Nucleophilic Reactivity of the Hydroxylamine (B1172632) Functionality

The hydroxylamine group (-NHOH) of isobutylhydroxylamine confers nucleophilic character upon the molecule, enabling it to react with various electrophilic species. This reactivity is central to its role in biosynthetic pathways, particularly in its interactions with activated acid species.

The hydroxylamine functionality of this compound allows it to act as a potent nucleophile, attacking the electrophilic carbonyl carbon of carboxylic acid derivatives, including esters. libretexts.orglibretexts.orgucalgary.ca This reactivity is prominently observed in the biosynthesis of the azoxy-containing natural product valanimycin (B1682123), produced by Streptomyces viridifaciens. pnas.orgnih.gov

In this pathway, this compound reacts with an activated form of the amino acid L-serine, specifically L-seryl-tRNA. pnas.org The seryl-tRNA molecule functions as a biological equivalent of an ester. The reaction is catalyzed by the enzyme VlmA, an aminoacyl-tRNA transferase. pnas.orgbeilstein-journals.org The hydroxyl group of this compound performs a nucleophilic attack on the ester linkage of L-seryl-tRNA. pnas.org This leads to the displacement of the tRNA and the formation of an ester intermediate, O-(L-seryl)-isobutylhydroxylamine. pnas.orgnih.govbeilstein-journals.org This enzymatic reaction highlights the capacity of this compound to engage in nucleophilic acyl substitution, a fundamental reaction of carboxylic acid derivatives. libretexts.orgchemistrytalk.org

The general reactivity trend for carboxylic acid derivatives places esters as moderately reactive, typically requiring catalysis for reaction with weak nucleophiles. sketchy.comlumenlearning.com In the case of valanimycin biosynthesis, the VlmA enzyme facilitates this specific transformation, showcasing a biologically controlled reaction with an ester-like substrate. pnas.org

Following the nucleophilic attack on L-seryl-tRNA, the initial product is an O-acyl hydroxylamine derivative, specifically O-(L-seryl)-isobutylhydroxylamine. pnas.orgacs.org This intermediate is characteristically unstable and undergoes a spontaneous rearrangement to form the more stable N-acyl isomer, N-(L-seryl)-isobutylhydroxylamine. pnas.org This type of O- to N-acyl migration is a known phenomenon in hydroxamic acid chemistry.

The formation of the O-acyl intermediate is a crucial step, as it links the isobutyl and serine moieties. beilstein-journals.org However, it is the subsequent rearrangement and further enzymatic transformations that lead to the final natural product structure. beilstein-journals.orgbeilstein-journals.org In the biosynthesis of valanimycin, the formation of the O-acyl intermediate is hypothesized to be a precursor to the N-N bond formation required for the azoxy group. beilstein-journals.orgresearchgate.net This rearrangement is a key non-enzymatic step that follows the enzyme-catalyzed acylation. Such rearrangements are critical in organic chemistry, with related transformations like the Hofmann, Curtius, and Lossen rearrangements involving migration to an electron-deficient nitrogen atom. thieme.de

Oxidative Transformations and Radical Chemistry

This compound and its derivatives are susceptible to oxidative processes, which can lead to the formation of various nitrogen-containing functional groups and radical species. These transformations are essential in the biosynthesis of complex natural products.

Iminoxyl radicals (also known as oxime radicals) are N-oxyl radicals characterized by an N–O• fragment connected to a carbon atom via a double bond. d-nb.infobeilstein-journals.org These radicals can be generated from the oxidation of precursor oximes. d-nb.infobeilstein-journals.org this compound can be considered a precursor for such species, as its oxidation can yield the corresponding oxime, which can then be further oxidized to an iminoxyl radical. acs.org

The generation of iminoxyl radicals can be achieved under various conditions, including the use of single-electron oxidants or via photocatalyzed processes. beilstein-journals.orgibs.re.kr Once formed, these radicals are valuable intermediates in organic synthesis. d-nb.info For instance, iminoxyl radicals can undergo oxygen atom transfer reactions with reagents like triphenylphosphine (B44618) (PPh₃) to generate the corresponding iminyl radicals under mild conditions. ibs.re.kr These nitrogen-centered radicals are highly reactive and can participate in C-N bond-forming reactions, such as the construction of N-heterocycles. ibs.re.kr While the direct generation of an iminoxyl radical from this compound itself is not extensively detailed in the provided context, the chemical principles suggest its potential as a precursor to such reactive species through oxidative pathways. acs.orgnih.gov

The biosynthesis of the azoxy moiety [-N=N⁺(O⁻)-] in natural products like valanimycin is a key transformation involving this compound derivatives. acs.orgnih.gov After the formation and rearrangement of O-(L-seryl)-isobutylhydroxylamine, a subsequent N-N bond formation occurs, catalyzed by the enzymes VlmO and ForJ, yielding a dialkylhydrazine intermediate, N-(isobutylamino)-L-serine. nih.govnih.gov

This hydrazine (B178648) intermediate is then the substrate for a remarkable four-electron oxidation catalyzed by the non-heme diiron enzyme VlmB. nih.govnih.gov This enzymatic step is responsible for the direct installation of the azoxy group. nih.gov The VlmB-catalyzed reaction is the first known example of enzyme-catalyzed azoxy formation and is believed to proceed through an atypical mechanism, possibly involving an azo intermediate. nih.govnih.gov The oxygen atom of the azoxy group in valanimycin is not derived from the hydroxyl group of this compound, but rather from molecular oxygen during the VlmB-catalyzed oxidation. acs.org

Diazo compounds (R₂C=N₂), while also containing an N-N bond, are structurally distinct from azoxy compounds. wikipedia.org They are typically synthesized from precursors like primary amines, hydrazones, or via diazo transfer reactions. wikipedia.orgorganic-chemistry.orgimpactfactor.org The biosynthetic pathways originating from this compound appear to be directed towards azoxy formation, as seen in valanimycin, rather than diazo compounds. beilstein-journals.orgresearchgate.net

Mechanistic Pathways in Catalyzed Reactions

The reactivity of this compound is intricately controlled and channeled through specific mechanistic pathways in enzyme-catalyzed reactions. The biosynthesis of valanimycin provides a detailed case study of these mechanisms. The pathway begins with the conversion of L-valine to isobutylamine (B53898), which is then hydroxylated to form this compound. nih.gov This initial hydroxylation is catalyzed by a two-component flavin-dependent monooxygenase system consisting of isobutylamine N-hydroxylase (VlmH or IBAH) and a flavin reductase (VlmR or FRED). ebi.ac.ukresearchgate.netrug.nl VlmR provides the reduced flavin cofactor required by VlmH to hydroxylate the substrate. ebi.ac.ukresearchgate.net

The subsequent steps, as previously discussed, involve a series of enzymes that modify the this compound-derived intermediate. The entire process is a cascade of highly specific, enzyme-catalyzed reactions.

| Enzyme(s) | Function | Reaction Catalyzed | References |

| VlmH (IBAH) & VlmR (FRED) | Two-component flavin-dependent monooxygenase | Oxidation of isobutylamine to this compound. | nih.govebi.ac.ukresearchgate.net |

| VlmA | Aminoacyl-tRNA transferase | Transfers L-serine from L-seryl-tRNA to this compound, forming O-(L-seryl)-isobutylhydroxylamine. | pnas.orgbeilstein-journals.orgbeilstein-journals.org |

| VlmO & ForJ | Hydrazine synthetase system | Catalyzes N-N bond formation, converting the O-seryl intermediate to a hydrazine derivative (N-(isobutylamino)-L-serine). | nih.govnih.gov |

| VlmB | Non-heme diiron enzyme | Catalyzes the four-electron oxidation of the hydrazine intermediate to form the final azoxy group. | nih.govnih.gov |

| VlmJ & VlmK | Kinase and Lyase | Catalyze the final maturation steps in valanimycin biosynthesis, involving phosphorylation and dehydration. | nih.govnih.gov |

This enzymatic machinery ensures that the reactive intermediates derived from this compound are channeled efficiently toward the synthesis of the complex final product, valanimycin. Each step follows a precise mechanistic pathway dictated by the active site of the respective enzyme.

Biocatalytic Transformations

The reactivity of this compound is notably significant within the realm of biocatalysis, particularly in the biosynthesis of natural products. Enzymes, as highly specific and efficient catalysts, facilitate transformations of this compound that are challenging to achieve through traditional synthetic chemistry. eolss.netseqens.com A primary example is its role as a key intermediate in the biosynthesis of the azoxy-containing antibiotic, valanimycin, produced by the bacterium Streptomyces viridifaciens. researchgate.netqmul.ac.uk

The formation of this compound itself is an enzymatic process. A two-component flavin-dependent monooxygenase system catalyzes the N-hydroxylation of isobutylamine. wur.nlacs.org This system comprises an isobutylamine N-monooxygenase (also referred to as isobutylamine hydroxylase, IBAH) encoded by the vlmH gene, and a flavin reductase encoded by vlmR. researchgate.netqmul.ac.uk The reductase supplies the necessary reduced flavin mononucleotide (FMNH2) or flavin adenine (B156593) dinucleotide (FADH2) to the monooxygenase, which then oxidizes isobutylamine. qmul.ac.ukacs.org The enzyme exhibits broad substrate specificity, accepting other primary amines such as propylamine (B44156) and benzylamine. qmul.ac.uk

Once formed, this compound participates in a series of enzyme-catalyzed reactions to construct the valanimycin scaffold. researchgate.netacs.org The enzyme VlmA, which shows homology to aminoacyl-tRNA synthetases, catalyzes the condensation of this compound with L-seryl-tRNA, forming an unstable ester intermediate, O-seryl-isobutylhydroxylamine. acs.orgnih.gov Subsequently, the membrane protein VlmO and the hydrazine synthetase ForJ are proposed to catalyze the formation of an N-N bond, converting the O-(L-seryl)-isobutylhydroxylamine into N-(isobutylamino)-L-serine. researchgate.netresearchgate.net The final step in forming the characteristic azoxy group is catalyzed by VlmB, a non-heme diiron enzyme. researchgate.net VlmB performs a four-electron oxidation of the N-N single bond in N-(isobutylamino)-L-serine to yield the azoxy moiety. researchgate.netresearchgate.net This enzymatic azoxy formation is a rare and mechanistically intriguing transformation. researchgate.net

The enzymes involved in these transformations highlight nature's sophisticated chemical machinery for activating and functionalizing molecules like this compound. acs.orgnih.gov

Table 1: Key Enzymes in the Biocatalytic Transformation of this compound in Valanimycin Biosynthesis

| Enzyme/Protein | Gene | Organism | Function |

|---|---|---|---|

| Isobutylamine N-monooxygenase (IBAH) | vlmH | Streptomyces viridifaciens | Catalyzes the N-hydroxylation of isobutylamine to form this compound. researchgate.netqmul.ac.uk |

| Flavin Reductase | vlmR | Streptomyces viridifaciens | Provides reduced flavin cofactors (FMNH2/FADH2) required by IBAH. researchgate.net |

| VlmA | vlmA | Streptomyces viridifaciens | Condenses this compound with seryl-tRNA to form O-seryl-isobutylhydroxylamine. acs.orgnih.gov |

| VlmO/ForJ | vlmO / forJ | Streptomyces viridifaciens | Catalyze N-N bond formation to produce N-(isobutylamino)-L-serine. researchgate.netresearchgate.net |

| VlmB | vlmB | Streptomyces viridifaciens | A non-heme diiron enzyme that oxidizes the N-N bond to form the final azoxy group. researchgate.netresearchgate.net |

Metal-Catalyzed Reactions

While specific examples of metal-catalyzed reactions starting directly with this compound are not extensively documented, the broader class of hydroxylamine derivatives is recognized for its utility in transition metal catalysis, often serving as an internal oxidant. rsc.org This strategy avoids the need for external oxidants, leading to more efficient and selective reactions with reduced waste. rsc.org Transition metals such as palladium, rhodium, iridium, and copper are commonly employed. nih.govvapourtec.com

These reactions typically involve the functionalization of C–H bonds. nih.gov The general mechanism often proceeds through the formation of a metallacycle intermediate. nih.gov For instance, N-oxyenamines, a class of hydroxylamine derivatives, can undergo oxidative C-H functionalization catalyzed by transition metals, showcasing the reactivity of the N-O bond. rsc.org The versatility of transition metal catalysis allows for a wide range of transformations, including alkylations, arylations, and the formation of heterocyclic structures. nih.govnih.gov The choice of metal and ligands is crucial for controlling the outcome and selectivity of the reaction. rsc.org For example, palladium nanoparticles have been shown to be highly efficient and recyclable catalysts for the aerobic oxidation of a wide range of alcohols. diva-portal.org

Table 2: General Types of Metal-Catalyzed Reactions Involving Hydroxylamine Derivatives

| Reaction Type | Metal Catalyst Examples | Description |

|---|---|---|

| C-H Functionalization | Pd, Rh, Ir | Direct activation and functionalization of C-H bonds, with the hydroxylamine derivative often acting as an internal oxidant via a directed metalation pathway. rsc.orgnih.gov |

| Cross-Coupling | Pd, Cu, Ni | Formation of C-C, C-N, or C-O bonds, where the hydroxylamine moiety can participate as a coupling partner or directing group. nih.govacs.org |

| Cycloaddition | Ni, Co, Ru | Construction of cyclic and polycyclic systems, such as benzene (B151609) derivatives from alkynes, where the catalyst facilitates the [2+2+2] cycloaddition. uwindsor.ca |

| Oxidation | Pd, Ru | Catalytic oxidation of various functional groups, where the metal catalyst facilitates the transfer of oxygen, sometimes involving a hydroxylamine-derived species. diva-portal.org |

Photoredox Catalysis Implications

Photoredox catalysis, which uses visible light to initiate single-electron transfer processes, has emerged as a powerful tool in modern organic synthesis. beilstein-journals.org While direct studies detailing the photoredox-catalyzed reactions of this compound are limited, the chemistry of related nitrogen-containing functional groups suggests potential applications. For instance, photoredox catalysis is a known method for achieving N-N bond formation. acs.orgnih.gov This approach could be relevant for synthesizing molecules containing hydrazine or azoxy moieties, similar to the structures seen in the biosynthesis of valanimycin.

Some transformations, like the formation of azoxy compounds, can occur under visible light irradiation even without the addition of an external photoredox catalyst. researchgate.net However, tailored photoredox systems offer greater control and broader substrate scope. researchgate.net These systems can enable a variety of transformations, including the synthesis of complex heterocyclic compounds like pyrazoles and triazoles, under mild conditions. acs.orgnih.gov The combination of photoredox catalysis with other catalytic modes, such as biocatalysis or transition metal catalysis, can lead to novel and more sophisticated chemical transformations. acs.org For example, photoredox/nickel dual catalysis has been used for the synthesis of complex amino-containing structures. beilstein-journals.org Given the known enzymatic transformations of this compound, exploring its reactivity within photoredox systems could unveil new synthetic pathways.

Kinetic and Stereochemical Aspects of Reactions

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by measuring the change in reaction rate when an atom in a reactant is replaced with one of its isotopes (e.g., hydrogen with deuterium). wikipedia.orglibretexts.org A significant KIE (typically kH/kD > 2) indicates that the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. princeton.edu

While specific KIE studies on reactions of this compound are not prominent in the literature, kinetic analyses have been performed on the enzymes involved in its biosynthesis. For instance, steady-state and rapid reaction kinetic studies have been conducted on the two-component system from Streptomyces viridifaciens that produces this compound. acs.orgvt.edu These studies investigate factors like substrate binding affinity and turnover rates. The flavin reductase (FRED) component shows a strong preference for NADPH as the electron donor, and the isobutylamine hydroxylase (IBAH) binds the reduced flavin cofactor (FADred) more tightly than the oxidized form (FADox), which is consistent with their respective roles as a reductase and a monooxygenase. acs.orgvt.edu

Such kinetic data is fundamental to understanding the efficiency and mechanism of the biocatalytic process. rsc.org In a hypothetical KIE study on the N-hydroxylation of isobutylamine, replacing the hydrogens on the carbon adjacent to the amino group with deuterium (B1214612) could help determine the extent of C-H bond involvement in the transition state. A secondary KIE might be observed, providing insight into changes in hybridization at that carbon center during the reaction. libretexts.orgprinceton.edu

Stereochemical Control in Reaction Pathways

Stereochemical control, the ability to selectively produce one stereoisomer over others, is a critical aspect of chemical synthesis, particularly in the production of pharmaceuticals and other biologically active molecules. numberanalytics.comchemistnotes.com A reaction that produces a predominance of one stereoisomer is stereoselective, while a reaction where the stereochemistry of the starting material dictates the stereochemistry of the product is stereospecific. durgapurgovtcollege.ac.inmasterorganicchemistry.com

In the context of this compound, stereochemical control is evident in its biocatalytic transformations. The biosynthesis of valanimycin involves the condensation of this compound with L-serine, a specific stereoisomer of the amino acid. researchgate.netcore.ac.uk Enzymes, being chiral catalysts, create a precisely defined three-dimensional active site that directs the orientation of substrates, leading to exceptionally high levels of stereoselectivity. seqens.com This enzymatic control ensures the formation of the correct stereoisomers required for the natural product's biological activity.

In metal-catalyzed reactions, stereochemical control is often achieved by using chiral ligands that coordinate to the metal center. acs.orgnumberanalytics.com This creates a chiral environment that can influence the reaction pathway, favoring the formation of one enantiomer or diastereomer. For example, catalytic asymmetric methods have been developed for reactions like the Mannich-type reaction, producing β-amino nitriles with high enantio- and diastereoselectivity using a copper(I) catalyst with a chiral phosphine (B1218219) ligand. acs.org While not applied directly to this compound in the available literature, these principles of asymmetric catalysis could be extended to control the stereochemical outcome of its reactions, enabling the synthesis of complex, chiral molecules. uniurb.it

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical (QM) calculations, particularly those using Density Functional Theory (DFT), are foundational in modern computational chemistry. wikipedia.orgresearchgate.net DFT allows for the investigation of the electronic structure of many-body systems, such as atoms and molecules, by using functionals of the electron density. wikipedia.org This approach provides a balance between computational cost and accuracy, making it a popular method for calculating molecular properties, ground-state geometry, and reaction energetics. wikipedia.orgunipd.it DFT has become an essential tool for predicting molecular structures and properties with high accuracy. numberanalytics.com Different functionals, such as B3LYP and PBE0, are widely used to study reaction mechanisms. mdpi.com

Elucidation of Reaction Pathways and Transition States

A primary application of DFT is the mapping of potential energy surfaces (PES) to understand how chemical reactions occur. normandmousseau.com This involves identifying stable molecules (reactants and products) as minima on the PES and locating transition states, which are the highest energy points along the minimum energy reaction pathway. github.io The transition state represents the energy barrier that must be overcome for a reaction to proceed. normandmousseau.com

Computational methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method can be employed to find these transition structures. github.io Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that it connects the intended reactants and products, thereby validating the proposed reaction pathway. github.io The analysis of reaction pathways can be broken down into distinct phases, including reactant preparation, chemical transformation at the transition state, and product adjustment. smu.edu While these methodologies are well-established for various organic reactions, specific DFT studies elucidating the reaction pathways and transition states involving this compound are not prominently featured in available research.

Calculation of Energetic Barriers and Selectivities

DFT is frequently used to calculate the energy differences between reactants, transition states, and products. The energy difference between the reactants and the transition state is the activation energy or energetic barrier, a key determinant of the reaction rate. aps.org By comparing the activation barriers for different possible reaction pathways, chemists can predict the selectivity of a reaction—that is, which product is most likely to form. arxiv.orguoanbar.edu.iqchemenggcalc.com

Molecular Dynamics Simulations and Multi-scale Modeling

Molecular dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time. nih.govebsco.com By solving Newton's laws of motion for a system of interacting particles, MD simulations provide a detailed, time-resolved view of molecular behavior, capturing conformational changes, diffusion, and intermolecular interactions. nih.govnih.gov When combined with quantum mechanics in hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) models, these simulations can accurately model reactions in complex environments like solutions or enzymes. mdpi.comnih.gov

Conformational Analysis and Intermolecular Interactions

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. libretexts.orglumenlearning.com MD simulations are particularly well-suited for exploring the conformational landscape of a molecule, identifying low-energy conformers, and determining the energy barriers between them. lumenlearning.com

The stability of different conformers is influenced by factors like torsional strain and steric interactions. libretexts.org For this compound, rotations around the C-C and C-N bonds would lead to various staggered and eclipsed conformations with different energies. Furthermore, intermolecular interactions, such as hydrogen bonding between this compound molecules or with a solvent, play a crucial role in its bulk properties. These interactions can be analyzed in detail using MD simulations, for instance, by calculating radial distribution functions or analyzing hydrogen bond lifetimes. mdpi.comdcu.ie

Machine Learning and Artificial Intelligence Applications in Chemical Reactivity Prediction

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools for accelerating chemical discovery. rsc.orgbeilstein-journals.org These models can be trained on large datasets of known chemical reactions to predict the outcomes of new reactions, suggest optimal reaction conditions, or even predict the reactivity of novel compounds. beilstein-journals.orgnih.gov By learning from vast amounts of data, ML models can identify complex patterns that are not immediately obvious from first principles. rsc.orgrsc.org

For predicting chemical reactivity, ML models often use "fingerprints" or molecular descriptors that encode the structural and electronic features of molecules. nih.gov These can be derived from simple structural information or from quantum chemical calculations. mdpi.com While the ultimate goal is a universal model that can predict the outcome of any reaction, current applications are often focused on specific reaction classes or properties. arxiv.org Applying such a model to this compound could, in principle, predict its reactivity with various reagents without the need for extensive experimental screening or computationally expensive DFT calculations for every possible reaction.

Computational Approaches for Reaction Mapping and Mechanism Identification

Identifying the precise mechanism of a chemical reaction is a central goal of chemistry. Computational reaction mapping provides a systematic way to explore the potential energy surface and uncover the sequence of elementary steps that constitute a reaction mechanism. smu.edu This goes beyond simply locating a single transition state and aims to map out the entire network of intermediates and transition states. chemrxiv.org

Techniques like the Unified Reaction Valley Approach (URVA) analyze the reaction path curvature to partition the mechanism into chemically meaningful phases, such as reactant preparation, bond breaking/formation, and product release. smu.edu Another critical aspect is atom-to-atom mapping (AAM), which establishes the correspondence between the atoms in the reactants and the products. chemrxiv.org Accurate AAM is essential for automatically identifying the bonds that are broken and formed, which is a prerequisite for understanding reaction mechanisms and for training many machine learning models. chemrxiv.orgchemrxiv.org While these advanced methods are powerful, their specific application to map the reaction space of this compound is not documented in the current literature.

Theoretical and Computational Chemistry Studies

Algorithmic Development for Mechanistic Analysis

The mechanistic analysis of isobutylhydroxylamine chemistry is intricately linked to its role as a crucial intermediate in the biosynthesis of the azoxy antibiotic, valanimycin (B1682123), produced by Streptomyces viridifaciens. pnas.orgnih.gov Understanding the formation and subsequent transformation of this compound requires detailed knowledge of complex enzymatic reaction mechanisms. Algorithmic and computational chemistry approaches have become essential tools for elucidating these pathways, providing insights that are often inaccessible through experimental methods alone.

Research in this area does not focus on creating entirely new, standalone algorithms for this compound, but rather on the application and adaptation of established computational quantum mechanical methods to model its specific reaction steps. The development lies in applying these algorithmic procedures to build and test mechanistic hypotheses for the relevant biosynthetic machinery.

A primary algorithmic tool for this purpose is Density Functional Theory (DFT). acs.orgd-nb.info DFT methods are used to calculate the electronic structure of molecules and compute properties such as activation energies and the geometries of transition states. acs.org These calculations are fundamental to mapping the potential energy surface of a reaction, allowing researchers to identify the most energetically favorable pathway. For instance, DFT calculations at the UB3PW91/6-31G(d,p) level of theory have proven effective in matching experimental results for activation energies and reaction rates in related organic reactions, demonstrating the predictive power of this algorithmic approach. acs.org

The mechanistic questions surrounding this compound in the valanimycin pathway are twofold, providing a fertile ground for computational analysis:

Formation of this compound : this compound is formed from the N-hydroxylation of isobutylamine (B53898). nih.gov This reaction is catalyzed by a two-component flavin-dependent monooxygenase system, comprising an N-hydroxylase (IBAH, encoded by vlmH) and a flavin reductase (FRED, encoded by vlmR). pnas.orgnih.gov The mechanism of similar flavin-dependent N-hydroxylating enzymes has been successfully investigated using DFT analysis, particularly to understand the formation and stabilization of the reactive C4a-hydroperoxyflavin intermediate responsible for oxygen transfer. d-nb.info

Incorporation and N-N Bond Formation : Following its formation, this compound reacts with L-seryl-tRNA to form an O-(L-seryl)-isobutylhydroxylamine ester. pnas.orgresearchgate.net This intermediate is central to the subsequent, and still debated, formation of the characteristic azoxy N-N bond of valanimycin. pnas.orgresearchgate.net Isotope labeling experiments have shown that the oxygen atom of the azoxy group does not originate from the hydroxyl group of this compound. nih.gov Computational algorithms are employed to evaluate plausible mechanisms, such as the oxidation of the intermediate to an imine, which could then undergo cyclization and N-O bond cleavage to form the N-N bond. pnas.org

The development and application of these computational methods allow for a systematic, quantitative analysis of proposed reaction steps, guiding further experimental work to fully reconstitute the biosynthetic pathway. researchgate.netnih.gov

Table 1: Key Enzymes in the Biosynthesis and Transformation of this compound

This table details the primary enzymes from the valanimycin (vlm) gene cluster that are directly involved in the mechanistic pathway of this compound.

| Gene | Protein | Function | Relevance to Mechanistic Analysis |

| vlmH | Isobutylamine N-hydroxylase (IBAH) | A monooxygenase that, with VlmR, catalyzes the N-hydroxylation of isobutylamine to form this compound. nih.govresearchgate.net | The primary subject for computational modeling of the C-N bond oxygenation mechanism via a flavin intermediate. d-nb.infonih.gov |

| vlmR | Flavin Reductase (FRED) | An oxidoreductase that provides reduced flavin (FADred) to VlmH/IBAH. nih.govsci-hub.se | Kinetic and binding studies of this enzyme provide parameters for accurate computational models of the complete two-component system. nih.gov |

| vlmA | Acyltransferase | Catalyzes the transfer of the seryl residue from seryl-tRNA to this compound, forming O-(L-seryl)-isobutylhydroxylamine. pnas.orgresearchgate.net | The reaction it catalyzes creates the key substrate for the subsequent, computationally modeled, N-N bond formation steps. pnas.org |

| vlmO | Membrane Protein | Along with ForJ, shown to catalyze N-N bond formation, converting O-(L-seryl)-isobutylhydroxylamine to N-(isobutylamino)-L-serine. researchgate.netnih.gov | Represents a critical enzymatic step whose novel mechanism is a key target for mechanistic analysis using computational algorithms. researchgate.net |

Applications of Isobutylhydroxylamine in Advanced Chemical Synthesis

Reagent in Peptide Synthesis and Bioconjugation

The hydroxylamine (B1172632) moiety is a key functional group in the assembly and modification of biological macromolecules. Isobutylhydroxylamine and related compounds are instrumental in methodologies that require chemoselective bond formation, a cornerstone of peptide chemistry and bioconjugation.

Role as a Protecting Group

In multistep organic synthesis, a protecting group is a reversibly formed derivative of a functional group that masks its inherent reactivity. organic-chemistry.org This temporary modification prevents the functional group from interfering with subsequent reactions on other parts of the molecule. organic-chemistry.org The hydroxylamine functionality, such as that in this compound, can be part of such a strategy.

The synthesis of N-alkylhydroxylamines can be achieved using the Mitsunobu reaction, where the hydroxylamine is often protected to ensure regioselectivity. researchgate.net Various protecting groups typically associated with peptide synthesis are suitable for the N,O-protection of hydroxylamine, allowing for its controlled incorporation into complex structures. researchgate.net For instance, protecting the hydroxyl group allows the nitrogen to act as a nucleophile, while protecting the nitrogen enables reactions at the oxygen atom. The choice of protecting group is critical and must be stable during intermediate steps and easily removable without affecting other parts of the molecule. organic-chemistry.org Orthogonal protecting group strategies, where different groups can be removed under distinct conditions (e.g., acidic vs. basic), are particularly powerful in complex syntheses. organic-chemistry.org

Table 1: Common Protecting Groups in Organic Synthesis

| Protecting Group | Abbreviation | Common Removal Conditions |

|---|---|---|

| tert-Butoxycarbonyl | Boc | Acidic media (e.g., TFA) organic-chemistry.orgpeptide2.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) organic-chemistry.orglifetein.com |

| Benzyl | Bn | Hydrogenolysis libretexts.org |

| Silyl ethers (e.g., TBDMS) | TBDMS | Acid or fluoride (B91410) ion (e.g., TBAF) libretexts.org |

Coupling Strategies with Biomolecules

Bioconjugation is the chemical process of linking two or more molecules, where at least one is a biomolecule, to form a stable conjugate. thermofisher.com These techniques rely on reagents with specific reactive ends that target functional groups like primary amines and sulfhydryls on proteins. thermofisher.com The hydroxylamine group offers a unique mode of reactivity for chemoselective ligation, which is the formation of a covalent bond between two unprotected molecules in a highly selective manner.

A prominent example is the α-ketoacid-hydroxylamine (KAHA) amide-forming ligation. This reaction allows for the coupling of a peptide or protein fragment containing a C-terminal α-ketoacid with another fragment bearing an N-terminal hydroxylamine. nih.gov This forms a native amide bond at the ligation site, a critical transformation for synthesizing large proteins. nih.gov The preparation of the required N-terminal peptide hydroxylamines can be a synthetic challenge, but it provides a powerful tool for protein engineering and modification. nih.gov The reactivity of the hydroxylamine is distinct from that of a primary amine, allowing for selective coupling even in the presence of other nucleophilic residues like lysine. nih.govnih.gov

Building Block for Complex Organic Molecules

Organic building blocks are relatively small, functionalized molecules that serve as the foundational units for constructing more complex molecular architectures. hilarispublisher.comsigmaaldrich.comboronmolecular.com With its C4 backbone and reactive N-O group, this compound is a valuable building block for synthesizing diverse organic structures, particularly those containing nitrogen and oxygen heteroatoms.

Synthesis of N-O and N-N Bond Containing Structures

The inherent N-O bond in hydroxylamines makes them ideal starting materials for molecules containing this linkage. Due to the relative weakness of the N-O σ bond, hydroxylamines can be readily transformed into other functional groups through N-O bond cleavage, making them versatile synthons for nitrogen-containing heterocycles like pyrrolines and isoxazoles. mdpi.comresearchgate.netorientjchem.org

Furthermore, hydroxylamine derivatives can be precursors for forming N-N bonds, which are core features in many natural products and clinical drugs, including hydrazines and pyrazoles. rsc.org Certain biosynthetic pathways and synthetic methods utilize hydroxylamine intermediates that undergo rearrangement or condensation reactions to establish an N-N linkage. researchgate.net For example, the reaction of magnesium dialkylamides with specific alcohol-derived peroxides can yield N,N,O-trisubstituted hydroxylamines, showcasing a method for creating complex N-O structures. nih.gov

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C4H11NO nih.gov |

| Molecular Weight | 89.14 g/mol nih.gov |

| IUPAC Name | N-(2-methylpropyl)hydroxylamine nih.gov |

| XLogP3 | 0.6 nih.gov |

| Hydrogen Bond Donor Count | 2 nih.gov |

Development of Bioactive Compounds and Pharmaceuticals

The synthesis of bioactive compounds is a major driver of organic chemistry research, aiming to create molecules with therapeutic potential. nih.govweebly.com The hydroxylamine skeleton is found in a variety of natural products and drug molecules, where the N-O bond often plays a crucial role in the compound's biological activity. mdpi.com

By serving as a foundational building block, this compound can be used to introduce the N-O motif into larger scaffolds, leading to the development of novel pharmaceuticals. The structural diversity of natural bioactive compounds often provides the inspiration for synthetic targets. nih.gov The ability to construct complex molecules from simple, versatile building blocks is essential for drug discovery programs, enabling the creation of compound libraries for screening and the optimization of lead compounds. hilarispublisher.com

Role in Materials Science and Surface Modification

Surface modification involves altering the surface properties of a material to achieve desired characteristics such as hydrophilicity, biocompatibility, or antimicrobial activity, without changing the bulk properties of the material. mdpi.comgoogle.com This is particularly important for polymers used in biomedical devices. mdpi.com

The functional groups of this compound—the amine and hydroxyl groups—can act as reactive handles for grafting the molecule onto a polymer surface. For instance, these groups can react with complementary functionalities on a material's surface, such as isocyanates, epoxides, or activated esters. This covalent attachment modifies the surface chemistry. Attaching a molecule like this compound could be a strategy to introduce reactive sites for further functionalization or to alter surface properties like wettability. researchgate.net Such modifications can be used to improve biocompatibility, create lubricious coatings, or provide a foundation for attaching other bioactive molecules like proteins or drugs. google.com

Modification of Surface Properties and Coatings

The modification of material surfaces is a critical field in materials science, aiming to alter properties such as wettability, adhesion, and biocompatibility without changing the bulk characteristics of the material. nih.gov This is often achieved by introducing new functional groups to the surface.

N-substituted hydroxylamines, as a class of compounds, can be reactive species. For instance, the hydroxyl and amine groups can potentially participate in reactions to functionalize surfaces. One example of a complex molecule containing an N-(2-methylpropyl) group (an isobutyl group) is N-(2-methylpropyl)-N-(1-diethyl-phosphono-2,2-dimethylpropyl)-N-oxyl), which is used in nitroxide mediated polymerization (NMP), a method for surface grafting. rsc.org However, there is no specific data available detailing the use of the simpler this compound molecule for broader surface modification or as a component in coatings.

In the formulation of coatings, various additives are used to achieve desired properties. For example, the reaction products of amines and carboxylic acids can be used as slip-enhancing agents. google.com Polyurethane coatings, which are formed by the reaction of isocyanates with compounds containing hydroxyl groups, are widely used for their durability. 3m.comduluxprotectivecoatings.com.auresearchgate.netulprospector.com Theoretically, the hydroxyl group of this compound could react with isocyanates, suggesting a potential, though undocumented, role in polyurethane chemistry. justia.com

Interfacial Interactions and Transformations

Interfacial polymerization is a key process for creating thin-film composite membranes, where a reaction occurs at the interface of two immiscible liquids. utwente.nl This technique is highly dependent on the diffusion and reactivity of the monomers at the interface. Amines are common monomers used in the aqueous phase for the synthesis of polyamide membranes. While various amines have been studied to control the properties of these membranes, there is no available research describing the use of this compound in this context.

The interactions at interfaces are governed by the chemical structures of the molecules present. Surfactants, which are molecules with both hydrophilic and hydrophobic parts, are crucial for controlling interfacial properties. neutronco.com The synthesis of novel surfactants sometimes involves the reaction of amines with other chemical groups. uc.ptresearchgate.net Given its structure, this compound is not a conventional surfactant itself, and there is no literature to suggest its use as a precursor in surfactant synthesis.

Advanced Analytical Methodologies for Complex Mixture Analysis

The analysis of complex mixtures, particularly those containing a multitude of similar compounds, often requires sophisticated analytical techniques. A common strategy for improving the separation and detection of specific analytes is chemical derivatization. nih.govhelsinki.finih.gov This involves reacting the target analyte with a derivatizing reagent to form a new compound with properties that are more amenable to the chosen analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). semanticscholar.org

Applications in Detection and Quantification of Amines

The detection and quantification of amines, especially biogenic amines in food and biological samples, is a significant area of analytical chemistry. nih.govnih.gov Due to their often low volatility and lack of a strong chromophore (a part of a molecule that absorbs light), primary and secondary amines can be difficult to detect directly using common analytical techniques like UV-Vis spectroscopy or fluorescence detection. nih.govsigmaaldrich.com

To overcome these challenges, a pre-column or on-column derivatization step is frequently employed. sigmaaldrich.comchromatographyonline.com This process modifies the amine into a derivative that is more easily separated and detected. A wide array of derivatizing reagents have been developed for this purpose, including dansyl chloride, o-phthalaldehyde (B127526) (OPA), and benzoyl chloride. helsinki.finih.gov These reagents typically react with the primary or secondary amine group to introduce a fluorescent or UV-active tag.

While the derivatization of amines is a well-established field, there is no scientific literature to indicate that this compound is used as a derivatizing reagent for the detection and quantification of other amines. The research in this area focuses on reagents that react with amines, not on the use of a simple N-alkylhydroxylamine as the reagent itself.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

The chemical industry's growing commitment to green chemistry principles is driving the development of more environmentally benign synthetic processes. monash.edumanufacturing.netispe.orgbiosynth.comboehringer-ingelheim.com Traditional methods for synthesizing hydroxylamines and their derivatives often rely on harsh reagents, stoichiometric reductants, and volatile organic solvents, leading to significant waste generation and energy consumption. mdpi.comresearchgate.net Future research is focused on creating sustainable alternatives that improve atom economy, reduce environmental impact, and enhance safety.

Key areas of development include:

Catalytic Reductions: A significant advancement lies in the catalytic reduction of oxime ethers, which offers high step- and atom-economy. mdpi.com Research is moving away from stoichiometric borohydrides and towards the use of catalytic hydrogenation with earth-abundant metal catalysts. mdpi.com For instance, iridium complexes have shown high efficiency in the selective reduction of the C=N bond in oximes without cleaving the labile N-O bond. mdpi.com

Electrochemical Synthesis: Electrosynthesis presents a promising green alternative, utilizing electricity to drive chemical transformations. nih.gov The electroreduction of nitrates on copper-based catalysts to produce hydroxylamine (B1172632) is an area of active investigation. nih.govacs.org This method avoids the use of chemical reducing agents and can be powered by renewable energy sources.

Bio-based Feedstocks: The utilization of renewable resources is a cornerstone of sustainable synthesis. nih.gov Research into producing key precursors for isobutylhydroxylamine synthesis from biomass is a critical future direction. This involves the biotechnological production of aldehydes and other starting materials from renewable feedstocks. nih.gov

Green Solvents and Reaction Conditions: The replacement of hazardous organic solvents with more benign alternatives like water, supercritical fluids, or ionic liquids is a major focus. organic-chemistry.orgresearchgate.netmanipal.edu Additionally, optimizing reactions to proceed at ambient temperature and pressure significantly reduces energy consumption. manufacturing.net

Table 1: Comparison of Traditional and Sustainable Synthetic Routes for Hydroxylamine Derivatives

| Feature | Traditional Routes | Sustainable Routes |

|---|---|---|

| Reductants | Stoichiometric (e.g., borohydrides) | Catalytic (e.g., H₂ with metal catalysts), Electrochemical |

| Solvents | Volatile organic compounds | Water, ionic liquids, supercritical fluids |

| Feedstocks | Petroleum-based | Bio-based, renewable |

| Energy Input | Often high temperature and pressure | Ambient temperature and pressure |

| Waste | High, often hazardous byproducts | Minimized, less hazardous byproducts |

| Atom Economy | Lower | Higher |

Deeper Understanding of Enzymatic N-N Bond Formation Pathways

Nature has evolved sophisticated enzymatic machinery for constructing challenging chemical bonds, including the nitrogen-nitrogen (N-N) bond. acs.orgsemanticscholar.orgnih.gov While not directly forming the N-O bond of this compound, the study of enzymes that catalyze N-N bond formation, often referred to as NNzymes, provides a blueprint for developing biocatalytic routes to novel nitrogen-containing compounds. europa.eu

Future research in this area will focus on:

Enzyme Discovery and Characterization: Genome mining and bioinformatics are powerful tools for identifying novel NNzymes from various organisms. europa.eu Elucidating the structure and catalytic mechanisms of these enzymes is crucial for understanding how they control the reactivity of nitrogen species. semanticscholar.orgacs.org